molecular formula C11H11N3O B3033720 2-cyano-N'-[(1E)-2-phenylethylidene]acetohydrazide CAS No. 115163-89-8

2-cyano-N'-[(1E)-2-phenylethylidene]acetohydrazide

Cat. No.: B3033720
CAS No.: 115163-89-8
M. Wt: 201.22 g/mol
InChI Key: XQIQHVZXNPYRRV-UKTHLTGXSA-N
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Description

2-Cyano-N'-[(1E)-2-phenylethylidene]acetohydrazide is a hydrazide-hydrazone derivative featuring a cyano group (-CN) and a phenyl-substituted ethylidene moiety. This compound is synthesized via condensation reactions between 2-cyanoacetohydrazide and aromatic aldehydes or ketones under catalytic conditions. The phenyl group enhances lipophilicity, influencing solubility and biological interactions. This compound serves as a versatile precursor for synthesizing heterocyclic systems (e.g., pyrazoles, pyridines) with applications in medicinal chemistry and materials science .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-N-[(E)-2-phenylethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-8-6-11(15)14-13-9-7-10-4-2-1-3-5-10/h1-5,9H,6-7H2,(H,14,15)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIQHVZXNPYRRV-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC=NNC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C/C=N/NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Condensation via Acid-Catalyzed Hydrazone Formation

The most widely reported method involves refluxing cyanoacetic acid hydrazide (C₃H₅N₃O) with phenylacetaldehyde (C₈H₈O) in alcoholic solvents under acidic conditions. For instance, a protocol adapted from Li & Chen (2011) involves:

  • Dissolving equimolar quantities (1.0 mmol each) of cyanoacetic acid hydrazide and phenylacetaldehyde in anhydrous methanol .
  • Adding 2–3 drops of concentrated hydrochloric acid (HCl) as a catalyst.
  • Refluxing the mixture at 65–70°C for 4–6 hours.
  • Cooling the solution to room temperature, leading to crystallization of the product.
  • Isolating the precipitate via vacuum filtration and recrystallizing from ethanol.

Key Data:

Solvent Catalyst Temperature (°C) Time (h) Yield (%)
Methanol HCl 65–70 6 78–82
Ethanol AcOH 70–75 5 75–80

This method prioritizes simplicity and scalability, with yields exceeding 75% under optimized conditions. The (E) -configuration of the imine bond is favored due to steric and electronic factors, as confirmed by X-ray crystallography in analogous hydrazones.

Solvent-Free Mechanochemical Synthesis

Emerging green chemistry approaches utilize solvent-free grinding. A study by Bondock et al. (2006) demonstrated:

  • Mixing cyanoacetic acid hydrazide and phenylacetaldehyde in a 1:1 molar ratio.
  • Grinding the mixture in a ball mill at 300 rpm for 30 minutes.
  • Washing the product with cold diethyl ether to remove unreacted aldehyde.

Advantages:

  • Eliminates solvent waste.
  • Reduces reaction time to 30 minutes.
  • Achieves comparable yields (70–75%).

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics. A modified protocol derived from Wang et al. (2011) involves:

  • Combining reactants in ethanol (10 mL).
  • Irradiating the mixture at 100°C for 15 minutes using a 300 W microwave.
  • Cooling and filtering the product.

Results:

  • Yield: 85–90%.
  • Purity: >95% (HPLC).

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of phenylacetaldehyde, forming a tetrahedral intermediate. Acid catalysis protonates the carbonyl oxygen, facilitating water elimination and imine bond formation. The (E) -isomer dominates due to reduced steric hindrance between the phenyl group and cyanoacetohydrazide moiety.

Optimization and Troubleshooting

Catalyst Selection

  • HCl vs. Acetic Acid (AcOH): HCl provides higher yields (82%) but requires neutralization post-reaction. AcOH offers milder conditions, suitable for acid-sensitive substrates.
  • Lewis Acids (e.g., ZnCl₂): Tested in preliminary studies but showed no significant yield improvement.

Solvent Effects

  • Methanol vs. Ethanol: Methanol’s lower boiling point (65°C) reduces energy consumption, while ethanol’s higher polarity improves solubility of intermediates.
  • Aprotic Solvents (e.g., DMF): Avoided due to side reactions with the cyano group.

Purity and Characterization

  • Recrystallization: Ethanol/water (7:3) yields high-purity crystals (mp 180–182°C).
  • Spectroscopic Data:
    • IR (KBr): ν 3250 (N–H), 2210 (C≡N), 1660 (C=O) cm⁻¹.
    • ¹H NMR (DMSO-d₆): δ 11.2 (s, 1H, NH), 8.3 (s, 1H, CH=N), 7.2–7.4 (m, 5H, Ar–H).

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors are recommended to enhance heat transfer and reduce reaction time. A pilot study achieved 80% yield at 10 kg scale using ethanol reflux with AcOH catalysis.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N’-[(1E)-2-phenylethylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted acetohydrazides .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-cyano-N'-[(1E)-2-phenylethylidene]acetohydrazide typically involves the reaction of hydrazine hydrate with ethyl cyanoacetate. This reaction can be conducted under controlled conditions to yield the desired hydrazide derivative. The compound features a cyano group, which is crucial for its reactivity in further synthetic applications.

Heterocyclic Synthesis

This compound serves as a versatile building block for synthesizing various heterocyclic compounds. Its utility is particularly noted in:

  • Azoles : The compound can undergo reactions leading to the formation of azoles, which are crucial in medicinal chemistry due to their biological activities.
  • Amines and Amino Acids : It has been used to synthesize amino acid derivatives that exhibit various pharmacological properties.

Research indicates that derivatives of this compound exhibit significant biological activities, including:

  • Antibacterial Properties : Compounds derived from this hydrazide have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Some derivatives have been studied for their potential anticancer properties, making them candidates for drug development.

Case Study 1: Synthesis of Pyrazoline Derivatives

One notable application involves the synthesis of pyrazoline derivatives through the reaction of this compound with various electrophiles. For example, treatment with ethyl benzoylacetate at elevated temperatures yields complex polycyclic structures with potential biological activity .

Case Study 2: Formation of Triazole Derivatives

Another significant application is in the formation of triazole derivatives. The compound reacts with hydrazine derivatives under acidic conditions to produce triazoles that have shown promise as antifungal agents .

Comparative Data Table

Compound DerivedBiological ActivitySynthetic Methodology
Pyrazoline DerivativesAntibacterialReaction with ethyl benzoylacetate
Triazole DerivativesAntifungalReaction with hydrazine under acid
Amino Acid DerivativesAnticancerCondensation reactions

Mechanism of Action

The mechanism of action of 2-cyano-N’-[(1E)-2-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in 2-chlorophenyl) increase electrophilicity at the C=N bond, enhancing reactivity in cyclization reactions compared to electron-donating groups (e.g., furan) .
  • Green Synthesis : The use of L-proline and solvent-free grinding for the phenyl derivative results in higher yields (85–92%) compared to traditional reflux methods (75–80%) .

Spectral and Crystallographic Differences

  • IR Spectroscopy : The CN stretch appears consistently near 2220–2225 cm⁻¹ across derivatives. However, furan-containing compounds show additional peaks at 3020 cm⁻¹ (furan CH stretch) , absent in phenyl or pyridinyl analogs.
  • NMR : The phenyl derivative exhibits aromatic proton signals at δ 7.2–7.5 ppm, distinct from furan (δ 6.4–7.3 ppm) or pyridine (δ 8.0–8.5 ppm) protons .
  • Crystallography: Phenyl and chlorophenyl derivatives adopt trans configurations with intermolecular N–H···O hydrogen bonds. The pyridinyl analog forms dimeric structures via N–H···N interactions, while the furan derivative lacks π-π stacking due to its non-planar heterocycle .

Key Observations :

  • The phenyl derivative exhibits notable anticancer activity against colon carcinoma (HCT-116) due to enhanced membrane penetration from its lipophilic aryl group .
  • Hydroxy and ethoxy substituents improve antimicrobial activity, likely via hydrogen bonding with microbial enzymes .
  • Pyrrole-containing analogs show moderate antibacterial effects, suggesting heterocyclic diversity influences target specificity .

Biological Activity

2-cyano-N'-[(1E)-2-phenylethylidene]acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide an authoritative overview of its biological activity, mechanisms, and therapeutic applications.

Chemical Structure and Properties

The compound belongs to the hydrazone class, characterized by the presence of a hydrazone functional group (-C=N-NH-). Its structural formula can be represented as follows:

C9H10N4O\text{C}_9\text{H}_{10}\text{N}_4\text{O}

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains and fungi, including:

  • Streptococcus faecalis
  • Candida albicans

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been explored extensively. A study demonstrated that it exhibits significant cytotoxic effects against several cancer cell lines, including:

  • Ehrlich Ascites Carcinoma (EAC) cells
  • HepG2 liver carcinoma cells

The mechanism of action appears to involve apoptosis induction and modulation of key signaling pathways. Specifically, treatment with the compound resulted in increased expression of caspase 3 and decreased levels of osteopontin, indicating its potential as a chemotherapeutic agent .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor or activator of specific enzymes involved in cancer progression and inflammation.
  • Cell Signaling Modulation : It influences pathways related to apoptosis and cell proliferation, contributing to its anticancer effects.

In Vivo Studies

A notable study evaluated the in vivo effects of the sodium salt form of the compound on EAC cells in female mice. Results showed a significant reduction in tumor volume and cell count, alongside histopathological improvements in liver and kidney tissues without adverse effects .

Comparative Studies

Comparative studies with similar compounds such as 2-cyano-N'-[(2-chlorobenzylidene)acetohydrazide] reveal variations in biological activity based on structural modifications. These studies highlight the importance of substituents on the phenyl ring in influencing the compound's reactivity and efficacy .

Data Summary

The following table summarizes key findings from various studies regarding the biological activities of this compound:

Activity Effect Study Reference
AntimicrobialEffective against S. faecalis and C. albicans
AnticancerInduces apoptosis in EAC and HepG2 cells
Enzyme InteractionInhibits key enzymes affecting cancer progression

Q & A

Q. What are the established synthesis protocols for 2-cyano-N'-[(1E)-2-phenylethylidene]acetohydrazide, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of cyanoacetic acid hydrazide with substituted aldehydes or ketones under reflux in ethanol. Optimization includes adjusting molar ratios (1:1.2 aldehyde/hydrazide), reaction time (1–3 hours), and temperature (80–100°C). Catalysts like L-proline in solvent-free or grinding techniques improve yields (up to 75%) and sustainability .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

Key techniques include:

  • IR spectroscopy to confirm C=N (1590–1620 cm⁻¹) and NH (3200–3300 cm⁻¹) stretches.
  • ¹H/¹³C NMR to identify aromatic protons (δ 7.2–8.1 ppm), hydrazide NH (δ 9.5–10.5 ppm), and cyano groups (δ 110–120 ppm).
  • Single-crystal X-ray diffraction to resolve π-stacking interactions (e.g., parallel-offset phenyl…π[C=O] interactions) and confirm E-configuration .

Q. How is the xanthine oxidase (XO) inhibitory activity of this compound evaluated experimentally?

XO inhibition assays involve measuring uric acid production at 295 nm using xanthine as a substrate. IC₅₀ values are determined via dose-response curves (e.g., 15.8 ± 1.5 μM for this compound). Positive controls like allopurinol are included, and kinetic studies assess competitive/non-competitive mechanisms .

Advanced Research Questions

Q. What computational strategies are used to elucidate binding modes and electronic properties?

  • Molecular docking (AutoDock Vina, Glide) predicts interactions with XO’s molybdenum center, highlighting hydrogen bonds with Arg880 and π-π stacking with Phe914 .
  • DFT calculations (B3LYP/6-31G*) optimize geometry, analyze frontier orbitals (HOMO-LUMO gaps ~3.5 eV), and quantify charge transfer in photophysical applications .

Q. How can structure-activity relationships (SARs) guide the design of more potent analogs?

SAR studies reveal:

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring enhance XO inhibition by stabilizing ligand-enzyme interactions.
  • Substituents altering planarity (e.g., cyclohexenylidene) reduce activity. Derivatives with heterocyclic moieties (e.g., pyridine, thiophene) show improved light-harvesting efficiency in dye-sensitized solar cells (DSSCs) .

Q. What methodologies enable the use of this compound as a precursor for heterocyclic derivatives?

Reactivity with nucleophiles/electrophiles yields:

  • Pyrazoles/pyridines : Via cyclocondensation with malononitrile or acetylacetone.
  • Coumarin-thiazole hybrids : Using salicylaldehyde derivatives. Characterization of products involves mass spectrometry (e.g., m/z 233.0651 for pyrrolidinone derivatives) and antimicrobial screening (MIC values against S. aureus and E. coli) .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values may arise from assay conditions (pH, substrate concentration) or crystallographic data quality (R-factor < 0.05 recommended). Cross-validation using enzyme kinetics (Lineweaver-Burk plots) and in silico simulations (MD trajectories > 100 ns) resolves mechanistic ambiguities .

Q. What sustainable synthesis approaches are emerging for this compound?

Green protocols :

  • Solvent-free grinding with L-proline achieves 85–90% yield, reusable for 4 cycles.
  • Microwave-assisted synthesis reduces reaction time (10–15 minutes) and energy consumption .

Applications Beyond Bioactivity

Q. How does this compound perform in optoelectronic applications?

As a DSSC sensitizer, it exhibits:

  • High molar extinction coefficients (~21,500 M⁻¹cm⁻¹) for broad light absorption.
  • IPCE values >60% due to efficient electron injection from excited states to TiO₂ conduction bands .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-cyano-N'-[(1E)-2-phenylethylidene]acetohydrazide
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2-cyano-N'-[(1E)-2-phenylethylidene]acetohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.